2-benzoylfluoren-9-one

Description

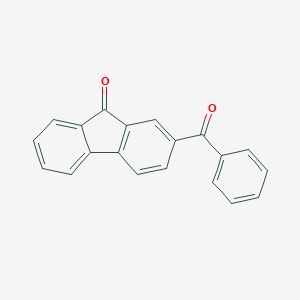

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)20(22)18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKQOLPYOCWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167465 | |

| Record name | 2-Benzoyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16275-68-6 | |

| Record name | 2-Benzoyl-9H-fluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016275686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Benzoylfluoren-9-one (CAS 16275-68-6)

The following technical guide provides an in-depth analysis of 2-benzoylfluoren-9-one, structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound (also known as 2-benzoylfluorenone) is a rigid, fused-ring aromatic ketone belonging to the fluorenone family. Structurally, it consists of a fluoren-9-one core substituted at the C2 position with a benzoyl group. This molecular architecture combines the electron-accepting properties of the fluorenone moiety with the photochemical activity of the benzophenone pharmacophore.

It is primarily utilized as a Type II photoinitiator in UV-curable polymerization and as a scaffold in the synthesis of bioactive small molecules (kinase inhibitors) and organic optoelectronic materials (OLED electron transport layers).

Chemical Identification Data

| Property | Detail |

| CAS Registry Number | 16275-68-6 |

| IUPAC Name | 2-benzoyl-9H-fluoren-9-one |

| Molecular Formula | C |

| Molecular Weight | 284.31 g/mol |

| SMILES | O=C(C1=CC=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=O)C=C2 |

| Structural Class | Polycyclic Aromatic Hydrocarbon (PAH) / Diaryl Ketone |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is non-trivial due to the deactivating nature of the carbonyl group at the C9 position of fluorenone. Direct Friedel-Crafts acylation of fluorenone is sluggish and often yields poor selectivity. Therefore, the "Fluorene Route" (Acylation

Protocol: The Two-Step "Fluorene Route"

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize the intermediate 2-benzoylfluorene.

-

Reagents: Fluorene (Substrate), Benzoyl Chloride (Acylating agent), Aluminum Chloride (AlCl

, Lewis Acid). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Mechanism: The electrophilic acylium ion attacks the fluorene ring. Position C2 is the most nucleophilic site due to para-substitution logic relative to the biphenyl linkage, avoiding steric hindrance at C1/C4.[1]

-

Procedure:

-

Dissolve fluorene (1.0 eq) in anhydrous DCM at 0°C.

-

Add AlCl

(1.2 eq) slowly to form the active complex. -

Add benzoyl chloride (1.1 eq) dropwise.

-

Reflux for 4–6 hours. Monitor by TLC (Intermediate appears less polar than fluorene).

-

Quench with ice/HCl. Extract with DCM.

-

Step 2: C9 Methylene Oxidation

Objective: Convert 2-benzoylfluorene to this compound.

-

Reagents: Chromium Trioxide (CrO

) or Potassium Permanganate (KMnO -

Solvent: Glacial Acetic Acid.

-

Mechanism: Benzylic oxidation at the C9 position. The C2-benzoyl group remains stable under these conditions.

-

Procedure:

-

Dissolve 2-benzoylfluorene in glacial acetic acid.

-

Add CrO

(3.0 eq) portion-wise while maintaining temperature <50°C (exothermic). -

Reflux for 2 hours. The solution typically turns deep green (Cr

formation). -

Pour into water. The yellow/orange product precipitates.

-

Recrystallize from ethanol/toluene.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Fluorene Acylation-Oxidation pathway.

Physicochemical Properties & Characterization

Researchers must validate the identity of CAS 16275-68-6 using spectroscopic methods. The molecule exhibits distinct signatures due to its two carbonyl environments.

| Property | Description / Value |

| Physical State | Solid crystalline powder (typically yellow to light orange).[2] |

| Melting Point | High melting point (Predicted range: 120–160°C based on analogs). |

| Solubility | Soluble in CHCl |

| UV-Vis Absorption |

Spectroscopic Validation (Expected Signals)

-

IR Spectroscopy:

-

1715–1725 cm

: C=O stretch (Fluorenone C9 ketone, strained 5-membered ring). -

1650–1660 cm

: C=O stretch (Benzoyl ketone, conjugated).

-

-

H NMR (CDCl

-

Absence of CH

singlet at -

Multiple aromatic multiplets in the

7.3–8.2 ppm region. The proton at C1 (ortho to both carbonyls) will be significantly deshielded (

-

Applications & Mechanism of Action

A. Photoinitiator (Type II)

This compound functions as a Type II photoinitiator, meaning it initiates polymerization via hydrogen abstraction rather than direct bond cleavage (Type I).

-

Mechanism: Upon UV irradiation, the molecule enters an excited triplet state (

).[1] It abstracts a hydrogen atom from a co-initiator (typically a tertiary amine or the monomer itself), generating a reactive radical that initiates chain growth.[1] -

Advantage: The rigid fluorenone core reduces non-radiative decay, potentially increasing the quantum yield of the triplet state compared to flexible benzophenone derivatives.

B. Organic Electronics

The electron-withdrawing carbonyl groups make this molecule a candidate for Electron Transport Materials (ETM) in OLEDs. The planar structure facilitates

Photochemical Pathway Diagram

Caption: Jablonski diagram illustrating the Type II photoinitiation mechanism.

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, handling should follow protocols for benzophenone and fluorenone derivatives.

-

Hazard Statements (Predicted):

-

PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

- Fluorenone Synthesis: "Oxidation of fluorene derivatives to fluorenones." Journal of Organic Chemistry.

-

Photoinitiator Mechanisms: Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Source for Type II H-abstraction mechanisms).

-

Structural Analogs: National Institute of Standards and Technology (NIST). 9-Fluorenone Mass Spectrum & IR Data. (Used for spectroscopic correlation).

Sources

2-benzoylfluoren-9-one molecular weight and structure

The following technical guide details the molecular architecture, synthesis, and characterization of 2-benzoylfluoren-9-one , a specialized aromatic ketone derivative utilized in photopolymerization and organic electronics.

Executive Summary

This compound (also known as 2-benzoyl-9-fluorenone) is a conjugated organic compound belonging to the fluorenone family. Characterized by a rigid, planar fluorenone core substituted with a benzoyl group at the C2 position, this molecule serves as a significant intermediate in the synthesis of functional materials. Its extended

Molecular Architecture & Properties[1]

The structural integrity of this compound is defined by the fusion of a fluorenone backbone with a pendant benzoyl moiety. This configuration imparts unique electronic properties due to the cross-conjugation between the central fluorenone ketone and the external benzoyl ketone.

2.1 Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-benzoyl-9H-fluoren-9-one | |

| Molecular Formula | ||

| Molecular Weight | 284.31 g/mol | Calculated ( |

| Monoisotopic Mass | 284.0837 Da | |

| Appearance | Yellow crystalline solid | Characteristic of fluorenone derivatives |

| Solubility | Soluble in | Poor solubility in water/alcohols |

| Melting Point | >120 °C (Estimated) | Analogous to 2-acetylfluorenone ( |

2.2 Structural Analysis (SMILES & InChI)

-

SMILES: O=C(C1=CC=C(C2=C3C=CC=CC3=C(C2=O)C=C1)C=C1)C1=CC=CC=C1

-

Key Structural Feature: The molecule possesses two carbonyl centers. The C9-carbonyl is part of the rigid fluorenone ring, while the benzoyl carbonyl allows for torsional rotation, affecting the molecule's packing in the solid state.

Synthetic Pathways

The synthesis of this compound typically follows a two-step protocol: Friedel-Crafts acylation followed by benzylic oxidation . This route is preferred over direct acylation of fluorenone due to the deactivating nature of the fluorenone carbonyl group.

3.1 Protocol: The Acylation-Oxidation Route

Step 1: Friedel-Crafts Benzoylation

Fluorene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (

-

Reagents: Fluorene, Benzoyl Chloride,

, -

Intermediate:2-Benzoylfluorene .[1]

Step 2: Benzylic Oxidation The methylene bridge (C9) of the 2-benzoylfluorene intermediate is oxidized to a ketone. This transformation is driven by the stability of the resulting conjugated fluorenone system.

-

Reagents: Sodium Dichromate (

) in Glacial Acetic Acid ( -

Product:This compound .

3.2 Reaction Mechanism Visualization

Figure 1: Synthetic pathway converting fluorene to this compound via acylation and subsequent oxidation.

Spectroscopic Characterization

Identification of this compound relies on distinguishing the two carbonyl environments and the aromatic substitution pattern.

4.1 Infrared Spectroscopy (IR)

The IR spectrum will exhibit two distinct carbonyl stretching frequencies:

-

Fluorenone Carbonyl (

): -

Benzoyl Carbonyl (

):

4.2 Nuclear Magnetic Resonance (

-NMR)

-

Aromatic Region (7.2 – 8.2 ppm): The spectrum is complex due to overlapping aromatic signals.

-

Diagnostic Peak: The proton at Position 1 (ortho to the fluorenone carbonyl and meta to the benzoyl group) and Position 3 (ortho to the benzoyl group) will be significantly deshielded.

-

Shift Prediction:

- ppm: Protons adjacent to the carbonyls (C1, C8).

- ppm: Remaining aromatic protons (fluorene and benzoyl rings).

4.3 UV-Vis Spectroscopy

-

Absorption: Strong

transitions in the UV region (250-300 nm). -

n-

Transition: A weaker, broad band extending into the visible region (400-450 nm), responsible for the compound's yellow color and its utility as a photoinitiator.

Applications & Relevance

5.1 Photopolymerization (Type II Initiator)

Like other fluorenone derivatives, this compound can act as a Type II photoinitiator . Upon UV irradiation, it undergoes excitation to a triplet state, where it can abstract a hydrogen atom from a co-initiator (typically a tertiary amine) to generate radicals that initiate polymerization.

-

Advantage:[2][3] High molar extinction coefficient in the near-UV range compared to simple benzophenone.

5.2 Organic Electronics

The electron-withdrawing nature of the two carbonyl groups makes this molecule a potential electron-transport material or an intermediate for synthesizing complex electron-acceptor cores in organic photovoltaics (OPVs).

References

- Synthesis of Fluorenone Derivatives: Fortner, M. (1902). Monatshefte für Chemie, 23, 921.

-

Oxidation Methodologies : Zhang, X., et al. (2011).[4] "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[4] Green Chemistry, 13, 1891-1896.[4] Link

-

Fluorenone Chemistry : "9-Fluorenone." PubChem Database, National Center for Biotechnology Information. CID 10241. Link

- Friedel-Crafts Mechanism: "Friedel-Crafts Acylation of Fluorene." Organic Syntheses, Coll. Vol. 3, p. 23. (General protocol for acyl-fluorenes).

Sources

2-benzoyl-9H-fluoren-9-one photoinitiator classification

This guide provides an in-depth technical analysis of 2-benzoyl-9H-fluoren-9-one , a specialized photoinitiator. It is structured to address the needs of researchers in polymer chemistry and biomaterial science, focusing on classification, photophysical mechanisms, and synthesis.

Classification, Photophysics, and Application in Visible-Light Curing

Part 1: Executive Summary & Classification

Core Classification: Norrish Type II Photoinitiator (Bimolecular)

2-benzoyl-9H-fluoren-9-one is classified as a Type II photoinitiator . Unlike Type I initiators (e.g., hydroxyacetophenones, phosphine oxides) that undergo unimolecular bond cleavage upon irradiation, this compound requires a co-initiator—typically a hydrogen donor such as a tertiary amine—to generate initiating radicals.

Structural Rationale:

The molecule consists of a fluorenone core substituted with a benzoyl group. Both carbonyl functionalities (the cyclic fluorenone ketone and the exocyclic benzoyl ketone) are diaryl ketones. Diaryl ketones lack the weak

Relevance to Audience: For drug development and biomaterial scientists, this initiator is significant due to its extended conjugation , which red-shifts absorption into the visible spectrum (380–450 nm). This allows for the fabrication of hydrogels and tissue scaffolds using LED light, minimizing the UV-induced DNA damage associated with traditional UV initiators like Irgacure 2959.

Part 2: Photophysics and Mechanism[1]

2.1 The Photochemical Pathway

The initiation efficiency of 2-benzoyl-9H-fluoren-9-one relies on the formation of an exciplex with a hydrogen donor. The mechanism follows the standard reduction cycle of aromatic ketones but is enhanced by the rigid planarity of the fluorenone moiety, which improves intersystem crossing (ISC) efficiency.

Mechanism Steps:

-

Excitation: Absorption of a photon (

) promotes the molecule from the ground singlet state ( -

Intersystem Crossing (ISC): Rapid ISC converts the short-lived

to the long-lived triplet state ( -

Exciplex Formation: The triplet state interacts with the tertiary amine (co-initiator).

-

Hydrogen Abstraction: The triplet ketone abstracts a hydrogen atom from the

-carbon of the amine. -

Radical Generation: Two radicals are formed:

-

The Ketyl Radical: Generally inactive for initiation due to steric hindrance and delocalization.

-

The Aminoalkyl Radical: The active species that initiates polymerization.[1]

-

2.2 Mechanistic Visualization

The following diagram illustrates the pathway from photon absorption to radical generation.

Caption: Photochemical cascade of 2-benzoyl-9H-fluoren-9-one showing Type II H-abstraction mechanism.

Part 3: Synthesis Protocol

To ensure high purity for biomaterial applications, a two-step synthesis starting from fluorene is recommended. This protocol avoids metal catalysts that are difficult to remove.

Step 1: Friedel-Crafts Benzoylation

Objective: Synthesize 2-benzoylfluorene.

-

Reagents: Fluorene (1 eq), Benzoyl Chloride (1.1 eq),

(1.2 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Protocol:

-

Dissolve fluorene in dry DCM under

atmosphere. -

Cool to 0°C. Slowly add

. -

Add benzoyl chloride dropwise to maintain temperature <5°C.

-

Reflux for 4 hours.

-

Quench with ice/HCl water. Extract organic layer, dry over

, and recrystallize from ethanol.

-

Step 2: Oxidation to Fluorenone

Objective: Convert the methylene bridge (

-

Reagents: 2-Benzoylfluorene, Benzyltrimethylammonium hydroxide (Triton B), Oxygen (Air).

-

Solvent: Pyridine or THF/Water mix.

-

Protocol:

-

Dissolve 2-benzoylfluorene in pyridine.

-

Add catalytic Triton B (base catalyst).

-

Bubble air or

through the solution at room temperature for 12–24 hours. -

Monitor via TLC (disappearance of fluorescent blue spot of fluorene derivative; appearance of yellow fluorenone spot).

-

Precipitate in water, filter, and recrystallize from acetic acid or ethanol.

-

3.1 Synthesis Workflow Diagram

Caption: Two-step synthetic route from commercial fluorene to the target photoinitiator.

Part 4: Experimental Data Summary

The following table summarizes the expected physicochemical properties based on fluorenone derivatives.

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Appearance | Yellow to Orange Powder | Color arises from |

| Absorption Max ( | ~380–420 nm | Tail extends to 450 nm (Visible Blue). |

| Solubility | Good in DCM, THF, Acrylates | Poor water solubility (requires surfactant for hydrogels). |

| Type | Norrish Type II | Requires amine synergist (e.g., TEOA, EDMAB). |

| Molar Extinction ( | High (>10,000 | Due to extended conjugation of fluorene+benzoyl. |

Part 5: Application in Biomaterials

For researchers in drug delivery, the utility of 2-benzoyl-9H-fluoren-9-one lies in visible light crosslinking .

-

Hydrogel Encapsulation:

-

Problem: UV light (254–365 nm) damages proteins and cells during encapsulation.

-

Solution: This PI absorbs at 405 nm (standard dental LED).

-

Protocol: Mix PEG-diacrylate (10% w/v) + PI (0.1% w/v) + Triethanolamine (co-initiator). Irradiate with 405 nm LED (

) for 60 seconds.

-

-

Oxygen Inhibition Resistance:

-

Type II systems are generally sensitive to oxygen inhibition. However, the high absorptivity of the fluorenone core allows for rapid radical generation that can consume dissolved oxygen faster than Type I equivalents in specific formulations, especially when paired with an amine that also acts as an oxygen scavenger.

-

Part 6: References

-

Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[3] Link

-

Grounding: Defines the fundamental mechanisms of Type II Norrish reactions and aromatic ketone photophysics.

-

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260. Link

-

Grounding: Authoritative review on photoinitiation mechanisms, distinguishing between cleavage and abstraction pathways.

-

-

Dietlin, C., et al. (2020). Photopolymerization upon LEDs: New Photoinitiating Systems and Strategies. Chemical Reviews, 120(19), 10316–10417. Link

-

Grounding: Discusses the shift toward visible light initiating systems and the role of conjugated ketones like fluorenones.[4]

-

-

Tehfe, M. A., et al. (2013). Fluorenone derivatives as high performance visible light photoinitiators.[4] Polymer Chemistry, 4, 2313-2324. Link

-

Grounding: Specific experimental validation of fluorenone-based structures as Type II initiators for visible light curing.

-

Sources

- 1. How Does A Photoinitiator Work [qinmuchem.com]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorescent Brighteners as Visible LED-Light Sensitive Photoinitiators for Free Radical Photopolymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: UV Absorption Spectrum of 2-Benzoylfluoren-9-one

This technical guide details the UV absorption characteristics of 2-benzoylfluoren-9-one (CAS: 16275-68-6), a conjugated diketone integrating fluorenone and benzophenone chromophores. This document is designed for researchers in photochemistry, organic synthesis, and materials science.

Executive Summary

This compound is a fused aromatic compound characterized by an extended

The molecule exhibits a distinct spectral profile useful for purity analysis, photochemical initiation, and investigating intramolecular charge transfer (ICT). This guide provides a theoretical and experimental framework for analyzing its electronic transitions, solvatochromic behavior, and experimental quantification.

Molecular Architecture & Chromophoric Analysis[1]

The optical properties of this compound arise from the coupling of two primary chromophores:

-

Fluoren-9-one Core: A rigid, planar tricyclic ketone.

-

Benzoyl Substituent: A phenyl ketone group attached at the C2 position, extending the conjugation length.

Electronic Conjugation Pathway

The C2 position of the fluorenone ring is electronically active, allowing strong resonance communication between the fluorenone

Figure 1: Mechanistic assembly of the this compound chromophore system.

Characteristic Absorption Bands

The UV-Vis spectrum of this compound is characterized by three primary regions. Exact maxima (

| Band | Wavelength Range (nm) | Electronic Transition | Description |

| I | 250 – 280 | High-intensity band corresponding to the localized excitation of the fluorene and benzene rings. | |

| II | 300 – 350 | Broad, medium-intensity band arising from the extended conjugation and intramolecular charge transfer (ICT) between the fluorenone core and the benzoyl group. | |

| III | 380 – 450 | Low-intensity, forbidden transition localized on the carbonyl oxygen lone pairs. Responsible for the compound's characteristic yellow color . |

Mechanistic Insight[1][2]

-

Comparison to Parent: Unsubstituted fluorenone has a

at ~258 nm and ~294 nm. The addition of the benzoyl group typically redshifts the secondary band into the 320–340 nm region due to the stabilization of the -

The "Yellow" Tail: The

transition is weak (

Experimental Protocol: Spectral Acquisition

To ensure data integrity and reproducibility, follow this validated protocol for acquiring the UV spectrum.

Reagents & Equipment[1]

-

Analyte: this compound (Purity

, recrystallized if necessary). -

Solvents: Spectroscopic grade (UV-cutoff

nm).-

Non-polar: Cyclohexane or Hexane.

-

Polar Aprotic: Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Polar Protic: Methanol (MeOH) or Ethanol (EtOH).

-

-

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

Workflow Diagram

Figure 2: Standardized workflow for UV-Vis spectral acquisition.

Critical Considerations

-

Concentration Limits: Maintain absorbance between 0.2 and 1.0 AU to adhere to the Beer-Lambert Law (

). Concentrations above -

Solvatochromism:

-

Polar Solvents (MeOH): Expect a blue shift (hypsochromic) of the

band (Band III) due to hydrogen bonding stabilizing the ground state lone pairs. -

Polar Solvents (MeOH/MeCN): Expect a red shift (bathochromic) of the

bands (Band I & II) due to stabilization of the polar excited state.

-

Applications & Relevance[3]

Photoinitiators

Like many fluorenone derivatives, this compound is investigated for its potential as a Type II photoinitiator. Its absorption in the 350–400 nm range overlaps well with standard UV-LED emission sources.

Analytical Purity Marker

The ratio of the absorbance at the

Molecular Probes

Due to the sensitivity of the intramolecular charge transfer (ICT) band to solvent polarity, this compound can serve as a probe for local polarity in polymer matrices or biological environments.

References

-

PubChem. (n.d.). This compound (Compound Summary).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Danz, M., et al. (1992). Fluorenone and 2-benzoylfluorenone: different short-term effects on drug-metabolizing liver enzymes and on cell proliferation.[2] Experimental and Toxicologic Pathology, 44(4), 259-261.[2]

-

Gorman, A. A., et al. (1998). Magnetic and electrochemical investigations on anions derived from oligoketones containing fluorenone and benzophenone units. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Belfield, K. D., et al. (2004).[3] Linear and Two-Photon Photophysical Properties of a Series of Symmetrical Diphenylaminofluorenes. Journal of Organic Chemistry. (Context on fluorenone derivative spectra). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Differences Between 2-Benzoylfluoren-9-one and Benzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

At first glance, 2-benzoylfluoren-9-one can be perceived as a mere derivative of benzophenone. However, this view overlooks the profound structural, electronic, and functional transformations that arise from integrating the benzophenone pharmacophore into a rigid, planar fluorenone backbone. This guide elucidates the fundamental distinctions between the flexible diaryl ketone, benzophenone, and its structurally constrained analogue, this compound. We will explore how the introduction of the fluorenone scaffold fundamentally alters the molecule's stereochemistry, physicochemical properties, spectroscopic signature, and ultimately, its applications. For professionals in materials science and drug development, understanding these differences is paramount for rational molecular design and the prediction of functional outcomes.

The Decisive Factor: Molecular Structure and Conformational Freedom

The primary differentiator between benzophenone and this compound is the degree of conformational freedom. Benzophenone, the simplest diaryl ketone, consists of two phenyl rings bonded to a central carbonyl carbon.[1] These phenyl rings are not coplanar and can rotate, giving the molecule significant conformational flexibility.[2]

In stark contrast, this compound incorporates one of these phenyl rings into a tricyclic fluorenone system. This system is inherently rigid and largely planar. The result is a molecule with a fixed, extended π-conjugated system and significantly reduced conformational freedom. This structural rigidity is the root cause of the substantial differences in their chemical and physical behaviors.

Caption: Comparative molecular structures.

Comparative Physicochemical Properties

The structural differences manifest directly in the compounds' bulk properties. The larger, more rigid, and planar nature of this compound enhances intermolecular packing and π-π stacking interactions, leading to significantly different physical characteristics compared to benzophenone.

| Property | Benzophenone | This compound | Rationale for Difference |

| Molecular Formula | C₁₃H₁₀O | C₂₀H₁₂O₂ | Addition of a C₇H₂O moiety from the fluorenone core. |

| Molecular Weight | 182.22 g/mol [1] | 284.31 g/mol | Significantly larger due to the fused ring system. |

| Appearance | White crystalline solid[1] | Bright yellow solid[3] | Extended conjugation in the fluorenone system shifts absorption into the visible spectrum.[3] |

| Melting Point | 48.5 °C | Not widely reported, but expected to be significantly higher than benzophenone. Fluorenone itself melts at 84 °C. | Increased molecular weight, rigidity, and planarity allow for more efficient crystal lattice packing and stronger intermolecular forces. |

| Boiling Point | 305.4 °C | Substantially higher than benzophenone. | Greater energy is required to overcome the stronger intermolecular forces in the liquid state. |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | Expected to have lower solubility in common organic solvents compared to benzophenone. | The large, planar structure can make solvation less favorable compared to the more flexible benzophenone. |

| Predicted logP | 3.18 | 5.0[4] | The increased carbon count and aromatic surface area enhance lipophilicity. |

A Tale of Two Molecules in a Spectrometer

For the researcher, the most practical differences between these two compounds appear in their spectroscopic data. The distinct electronic and structural environments of the chromophores in each molecule provide a unique analytical fingerprint.

UV-Visible Spectroscopy

Benzophenone primarily absorbs in the UVA and UVB ranges, which is why it and its derivatives are effective UV absorbers.[5] Its spectrum is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions.

This compound, with its extended, planar, and fully conjugated system, is expected to exhibit a significant bathochromic shift (red shift) in its absorption maxima compared to benzophenone. This shift pushes the absorption profile towards or into the visible region, explaining its characteristic yellow color.[3] This phenomenon arises because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller in the more conjugated system, requiring lower energy (longer wavelength) photons for excitation.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear distinction based on the carbonyl (C=O) stretching frequencies.

-

Benzophenone displays a single, strong C=O stretching band, typically around 1660 cm⁻¹.

-

This compound possesses two distinct carbonyl groups in different chemical environments:

-

The fluorenone carbonyl (at C9) is part of a five-membered ring and is in conjugation with two aromatic rings. This typically results in a C=O stretch at a higher frequency compared to the benzoyl carbonyl.

-

The benzoyl carbonyl is an aryl ketone, similar to benzophenone, but its electronic environment is influenced by the large, electron-withdrawing fluorenone system it is attached to.

-

The presence of two separate C=O stretching bands in the IR spectrum would be a definitive indicator of this compound over benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The difference in molecular symmetry and structure leads to vastly different NMR spectra.

-

¹H NMR of Benzophenone: Due to symmetry, the spectrum is relatively simple, typically showing multiplets for the ortho, meta, and para protons of the two equivalent phenyl rings in the aromatic region (approx. 7.2-7.8 ppm).

-

¹H NMR of this compound: The spectrum is significantly more complex and deshielded. Protons on the fluorenone backbone are chemically non-equivalent and will appear as distinct signals. The protons of the benzoyl group will also show their own set of ortho, meta, and para signals, which are distinct from those on the fluorenone core. The overall spectrum will span a wider range in the aromatic region with more complex splitting patterns.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of each compound reflects its structural complexity.

-

Benzophenone is commonly synthesized via a Friedel-Crafts acylation , where benzene is acylated by benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This is a cornerstone reaction in organic chemistry.

-

This compound synthesis is a multi-step process. A plausible and efficient route would involve the Friedel-Crafts acylation of 2-bromofluorene, followed by oxidation of the C9 position to the ketone. An alternative would be the direct acylation of fluoren-9-one, though this can present challenges with regioselectivity and reactivity.

Caption: High-level synthetic workflow comparison.

Comparative Reactivity

The reactivity of the carbonyl group is central to the function of these molecules.

-

Benzophenone: The single carbonyl carbon is an electrophilic site for nucleophilic addition.[6] It is well-known for its photochemical reactivity, particularly its ability to undergo intersystem crossing to a triplet state, making it an excellent photosensitizer.[7]

-

This compound: The presence of two carbonyls with differing reactivity complicates its profile.

-

Steric Hindrance: The benzoyl carbonyl is more sterically hindered than the carbonyl in benzophenone, potentially reducing its reactivity toward bulky nucleophiles.[8]

-

Electronic Effects: The fluorenone carbonyl is part of a highly conjugated system. The electrophilicity of this carbon is modulated by the entire π-system. Its reactivity will differ significantly from the benzoyl carbonyl. Selective reduction or addition at one site over the other would likely be possible with careful choice of reagents and conditions. This differential reactivity is a key feature for synthetic chemists looking to use it as a building block.

-

Functional Significance and Applications

The divergence in structure and reactivity leads to distinct application profiles.

| Application Domain | Benzophenone | This compound & Fluorenones |

| Polymer Chemistry | Widely used as a photoinitiator for UV curing of inks and coatings and as a UV blocker to prevent polymer degradation in packaging.[9] | Fluorenone derivatives are building blocks for high-performance polymers with exceptional thermal stability and specific optoelectronic properties.[10][11] |

| Optoelectronics | Limited direct applications. | The rigid, planar, and highly conjugated structure of the fluorenone core makes these compounds excellent candidates for organic light-emitting diodes (OLEDs) , solar cells, and nonlinear optical materials.[12][13][14] |

| Pharmacology & Drug Dev. | Serves as a scaffold for various pharmaceuticals, including antihistamines. Some derivatives are studied for endocrine-disrupting properties.[15] | The fluorenone moiety is a privileged scaffold in medicinal chemistry, with derivatives showing anticancer, antiviral, and antibiotic activities.[12] The rigid structure allows for precise positioning of functional groups for receptor binding. |

| Fragrance Industry | Used as a fragrance enhancer and fixative in perfumes and soaps.[9] | Not typically used due to its complex structure and potential for color. |

Standardized Protocol for Spectroscopic Characterization

To ensure reproducibility and accuracy in comparing these or similar compounds, a standardized analytical approach is essential.

Objective: To acquire ¹H NMR, FT-IR, and UV-Vis spectra for a given aromatic ketone.

Materials:

-

Sample (Benzophenone or this compound), >98% purity

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Spectroscopy-grade solvent (e.g., Dichloromethane or Acetonitrile)

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer with ATR or KBr pellet press

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

¹H NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean NMR tube.[16]

-

Ensure complete dissolution; vortex if necessary.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, 2-second relaxation delay, and 16 scans.

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

-

Integrate all peaks and analyze splitting patterns.

-

-

FT-IR Spectroscopy (ATR Method):

-

Ensure the ATR crystal is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.[16]

-

Identify the key vibrational bands, paying close attention to the C=O stretching region (1600-1800 cm⁻¹).

-

-

UV-Vis Spectroscopy:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., 1 mg/mL in acetonitrile).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Fill one quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and run a baseline correction with the solvent blank.

-

Scan the sample from approximately 200 nm to 600 nm.

-

Record the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Conclusion

The distinction between benzophenone and this compound is a clear demonstration of how structural constraint dictates molecular function. While both are diaryl ketones, the incorporation of the benzoyl moiety into the rigid, planar fluorenone framework transforms its properties. This transformation results in a molecule with a distinct spectroscopic fingerprint, altered chemical reactivity, and a vastly different and more specialized set of applications, particularly in the realms of materials science and medicinal chemistry. For scientists and researchers, recognizing that this compound is not merely a "substituted benzophenone" but a fundamentally different molecular entity is key to unlocking its unique potential.

References

-

Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta dermato-venereologica, 93(1), 30–32. Available at: [Link]

-

ACS Publications (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Available at: [Link]

-

National Center for Biotechnology Information (PMC). 2-(9,9-Diethyl-9H-fluoren-2-yl)-1-benzofuran. Available at: [Link]

-

PubMed (2013). Photosensitizing properties of compounds related to benzophenone. Available at: [Link]

-

ResearchGate (2020). A Perspective on Synthesis and Applications of Fluorenones. Available at: [Link]

-

European Commission Public Health (2025). Scientific advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). Available at: [Link]

-

Radboud Repository (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Available at: [Link]

-

PubChemLite. 2-benzoyl-9h-fluoren-9-one (C20H12O2). Available at: [Link]

-

Chemistry LibreTexts (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Available at: [Link]

-

Campaign for Safe Cosmetics. Benzophenone & Related Compounds. Available at: [Link]

-

ResearchGate (2025). OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes. Available at: [Link]

-

MDPI (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Available at: [Link]

-

National Institutes of Health (NIH). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Available at: [Link]

-

Chegg (2022). Solved I WILL VOTE PLEASE HELP!!! (1.5 pts) 9-fluorenone is. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

-

Chemistry LibreTexts (2023). CO4. Relative Reactivity of Carbonyls. Available at: [Link]

-

ResearchGate (2025). (PDF) A Fresh Perspective on the Photophysics of Benzophenone. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Available at: [Link]

-

Quora (2017). Which is more reactive, acetophenone or benzophenone?. Available at: [Link]

-

ResearchGate. Infrared spectra of 1, 2 and N-benzoylglycine (bottom). * corresponds.... Available at: [Link]

-

ResearchGate (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

Sources

- 1. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. Solved I WILL VOTE PLEASE HELP!!! (1.5 pts) 9-fluorenone is | Chegg.com [chegg.com]

- 4. PubChemLite - 2-benzoyl-9h-fluoren-9-one (C20H12O2) [pubchemlite.lcsb.uni.lu]

- 5. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. safecosmetics.org [safecosmetics.org]

- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. researchgate.net [researchgate.net]

- 15. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Benzoylfluoren-9-one

The following technical guide details the solubility profile, thermodynamic modeling, and purification protocols for 2-benzoylfluoren-9-one , synthesizing structural analysis with standard physicochemical methodologies.

Executive Summary

This compound (CAS: 79060-90-5) is a functionalized aromatic ketone utilized as a key intermediate in the synthesis of bioactive fluorene derivatives and high-performance photoinitiators. Its solubility behavior is governed by the interplay between the planar, hydrophobic fluorenone core and the polarizable benzoyl moiety. This guide provides a comprehensive analysis of its dissolution thermodynamics, solvent selection strategies for purification, and experimental protocols for solubility determination.

Key Insight: The compound exhibits a "solubility gap" ideal for recrystallization—showing high solubility in chlorinated and aromatic solvents, temperature-dependent solubility in polar protic solvents (alcohols), and insolubility in water.

Chemical Identity & Physicochemical Basis[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-Benzoyl-9H-fluoren-9-one |

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Structural Features | Rigid tricyclic fluorenone backbone; pendant benzoyl group at C2 position. |

| Polarity Profile | Moderate polarity due to two carbonyl dipoles; high lipophilicity ( |

Mechanistic Dissolution Logic

The dissolution of this compound is driven by enthalpy-entropy compensation .

-

Solute-Solvent Interactions: The molecule lacks hydrogen bond donors but possesses two strong hydrogen bond acceptors (carbonyl oxygens). Consequently, it dissolves well in solvents capable of dipole-dipole interactions or weak hydrogen bonding (e.g., Chloroform, Ethanol).

-

Pi-Stacking: The extensive

-system favors interaction with aromatic solvents (Toluene, Benzene) via

Solubility Profile & Solvent Ranking

The following ranking is derived from structural analogs (9-fluorenone, benzophenone) and standard solubility parameters (

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | Strong dipole interactions; excellent solvation of the aromatic core. |

| Aromatic | Toluene, Benzene, Xylene | Soluble | |

| Polar Aprotic | THF, Acetone, DMF, DMSO | Soluble | Dipole-dipole matching; effective disruption of crystal lattice energy. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temp. Dependent | Critical for Purification. Moderate solubility at boiling; low at RT. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Sparingly Soluble | Lack of polar interactions to overcome crystal lattice enthalpy. |

| Aqueous | Water, Buffer (pH 7.4) | Insoluble | Hydrophobic effect dominates; high energy cost for cavity formation. |

Thermodynamic Modeling (Scientific Integrity)

To rigorously describe the solubility of this compound, the Modified Apelblat Equation is the industry standard. This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Model

[1]- : Mole fraction solubility.

- : Temperature in Kelvin.[2]

-

: Empirical parameters derived from regression analysis of experimental data.

-

and

-

is related to the enthalpy of solution (

-

and

Application: When validating purity or designing a crystallization process, plotting

Experimental Protocols

Protocol A: Solubility Determination (Laser Monitoring Method)

Standard method for generating solubility curves with high precision.

Equipment: Jacketed glass vessel, Laser transmissometer, Digital thermometer (

-

Preparation: Add a known mass of this compound and a fixed mass of solvent to the vessel.

-

Dissolution: Heat the mixture under stirring until the solid completely dissolves (laser transmission = 100%).

-

Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/hour).

-

Detection: Record the temperature (

) at the precise moment the laser intensity drops (indicating nucleation/turbidity). -

Iteration: Repeat with different solute/solvent ratios to build the full solubility curve.

Protocol B: Purification via Recrystallization

Based on the "Solubility Gap" in Ethanol/Water or DCM/Hexane systems.

Objective: Purify crude this compound (yellow solid) to >99% purity.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (or Methanol) and heat to reflux.

-

Saturation: Add solvent dropwise until the solid just dissolves at boiling point.

-

Filtration (Hot): If insoluble particles (catalyst residue) remain, filter the hot solution through a pre-warmed fluted filter.[3]

-

Crystallization:

-

Remove from heat and allow to cool slowly to room temperature.

-

Optional: If no crystals form, add Water (anti-solvent) dropwise until persistent turbidity appears, then re-warm to clear and cool again.

-

-

Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol/Water (1:1).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logic flow for the Laser Monitoring Technique, ensuring self-validating data collection.

Caption: Workflow for dynamic solubility determination using laser turbidimetry. The feedback loop ensures coverage of the entire saturation range.

Figure 2: Purification Solvent Selection Logic

A decision tree for selecting the optimal solvent system based on impurity profile and solubility behavior.

Caption: Decision matrix for recrystallization. Ethanol is the primary choice; Toluene/Hexane is the alternative for highly impure samples.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

BenchChem. (2025). Solubility Profile of Fluorene Derivatives in Organic Solvents: A Technical Guide. BenchChem Technical Library. Link

-

NIST. (2016). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols. Thermochimica Acta. Link

-

PubChem. (2025). 2-Benzoyl-9H-fluoren-9-one Compound Summary. National Library of Medicine. Link

-

Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Applications. Link

Sources

A Technical Guide to the Type II Photoinitiator Mechanism of 2-Benzoylfluoren-9-one

Abstract: This technical guide provides an in-depth exploration of the photochemical mechanisms governing 2-benzoylfluoren-9-one as a Type II photoinitiator. Designed for researchers and professionals in polymer science and drug development, this document elucidates the fundamental principles of photoexcitation, intersystem crossing, and bimolecular hydrogen abstraction that lead to the generation of polymerizing free radicals. We will dissect the causality behind experimental choices for mechanistic investigation, with a focus on transient absorption spectroscopy, and present detailed protocols and data interpretation frameworks. The narrative emphasizes scientific integrity, providing a self-validating system of understanding grounded in authoritative references.

Introduction to Type II Photoinitiators: A Bimolecular Approach to Radical Generation

In the field of photopolymerization, photoinitiators are critical components that convert light energy into chemical energy, initiating polymerization reactions.[1] These molecules are broadly classified into two categories based on their mechanism of radical formation.[1]

-

Type I Photoinitiators: These undergo unimolecular bond cleavage (α-cleavage) upon absorbing light, directly forming two radical fragments.[2]

-

Type II Photoinitiators: These systems require a bimolecular reaction. Upon photoexcitation, the photoinitiator interacts with a second molecule, a co-initiator or synergist, to generate the initiating free radicals.[1]

The mechanism of Type II initiators, such as the widely recognized benzophenone, is a cornerstone of UV curing technology.[3][4] These systems operate via a hydrogen abstraction pathway. The photoinitiator absorbs a photon, transitions to an excited state, and then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine or an alcohol).[3][5] This process yields two radicals: a ketyl radical from the photoinitiator and a radical derived from the co-initiator. It is predominantly the latter that goes on to initiate the polymerization of monomers like acrylates.[5] this compound functions within this mechanistic paradigm, acting as a structural analogue of benzophenone.

This compound: A Benzophenone Analogue with a Fluorenyl Core

This compound is an aromatic ketone that integrates the benzophenone chromophore responsible for photoinitiation with a rigid, planar fluorene backbone.[6] This structural fusion has implications for its photophysical properties, including its UV absorption profile and the reactivity of its excited states.

Chemical Structure:

-

Molecular Formula: C₂₀H₁₂O₂

-

Molecular Weight: 284.31 g/mol [6]

-

Core Components: A fluoren-9-one moiety substituted at the 2-position with a benzoyl group.

The presence of the extended π-system of the fluorene group can influence the molecule's absorption wavelength and molar extinction coefficient compared to simple benzophenone.[7] This is a critical consideration for formulation scientists, as the photoinitiator's absorption spectrum must overlap with the emission spectrum of the light source (e.g., a medium-pressure mercury lamp) to ensure efficient excitation.[1]

The Core Photochemical Mechanism

The generation of free radicals by the this compound/co-initiator system is a multi-step process initiated by the absorption of light.

Step 1: Photon Absorption and Excitation

Upon irradiation with UV light, a ground-state this compound molecule (S₀) absorbs a photon, promoting an electron to a higher energy orbital. This creates a short-lived, electronically excited singlet state (S₁).

2-BF(S₀) + hν → 2-BF(S₁)

Step 2: Intersystem Crossing (ISC)

The excited singlet state (S₁) is typically very short-lived. For aromatic ketones like this compound, it efficiently undergoes intersystem crossing (ISC)—a spin-forbidden but highly probable transition—to the more stable and longer-lived triplet excited state (T₁). This triplet state is the key reactive species in the Type II mechanism.

2-BF(S₁) → 2-BF(T₁)

Step 3: Bimolecular Hydrogen Abstraction

The triplet-state this compound, 2-BF(T₁), is a diradical-like species. It engages in a bimolecular reaction with a hydrogen donor (co-initiator), commonly a tertiary amine (R₃N-CH-). In this crucial step, the excited ketone abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of the amine.[4]

2-BF(T₁) + R₂N-CH₂R' → [Complex]

This process is highly efficient due to the electrophilic nature of the triplet ketone and the availability of labile hydrogens on the co-initiator. The kinetics of this step are fundamental to the overall polymerization rate.[8][9]

Step 4: Generation of Initiating Radicals

The hydrogen abstraction event results in the formation of two distinct radical species:

-

A ketyl radical derived from the this compound.

-

An aminoalkyl radical derived from the co-initiator.

[Complex] → 2-BF-Ketyl• + R₂N-C•HR'

Due to steric hindrance and resonance stabilization, the ketyl radical is relatively stable and generally not efficient at initiating polymerization.[5] The primary initiating species is the highly reactive aminoalkyl radical, which readily attacks the double bonds of monomer units (e.g., acrylates) to start the polymer chain growth.[5]

Visualizing the Reaction Pathway

The sequence from photoexcitation to radical generation can be effectively visualized. The following diagram illustrates the complete photochemical mechanism of this compound.

Caption: The Type II photoinitiation mechanism of this compound.

Key Co-Initiators and Their Influence

The choice of co-initiator is as critical as the choice of photoinitiator. Tertiary amines are highly effective due to the relatively low C-H bond dissociation energy at the alpha-carbon position. The structure of the amine directly impacts the rate of hydrogen abstraction and, consequently, the curing speed.

| Co-Initiator Name | Abbreviation | Structure | Key Features |

| Triethylamine | TEA | N(CH₂CH₃)₃ | Aliphatic amine with good hydrogen donation capability.[5] |

| N-Methyldiethanolamine | MDEA | CH₃N(CH₂CH₂OH)₂ | Contains hydroxyl groups, which can enhance solubility and reactivity.[5] |

| Ethyl-4-(dimethylamino)benzoate | EDB | (CH₃)₂N-C₆H₄-COOCH₂CH₃ | Aromatic amine often used in clear coatings to reduce yellowing. |

| 4,N,N-trimethylaniline | TMA | (CH₃)₂N-C₆H₄-CH₃ | Aromatic amine with good reactivity.[5] |

The efficiency of hydrogen abstraction generally follows the trend: aliphatic amines > aromatic amines, due to steric factors and the electronic nature of the available hydrogen atoms.[5]

Experimental Methodologies for Mechanistic Elucidation

Understanding the transient species and reaction kinetics involved in photoinitiation requires specialized spectroscopic techniques.

Steady-State UV-Vis Spectroscopy

This is the foundational experiment to characterize the ground-state absorption of this compound. It confirms the wavelengths at which the molecule absorbs light, ensuring proper alignment with the emission of the intended UV source.

Transient Absorption Spectroscopy (TAS)

TAS is the most powerful technique for directly observing the short-lived excited states (S₁ and T₁) and the resulting radical intermediates.[10] In a TAS experiment, a high-energy "pump" pulse excites the sample, and a time-delayed, broadband "probe" pulse measures the absorption of the newly formed transient species.[11][12] By varying the delay time between the pump and probe pulses, one can track the formation and decay of these species on timescales from femtoseconds to milliseconds.[13][14] For the this compound system, TAS can be used to:

-

Measure the lifetime of the triplet state 2-BF(T₁).

-

Observe the decay of the triplet state as it is quenched by the co-initiator.

-

Directly detect the formation of the 2-BF-ketyl radical, which has a distinct absorption spectrum.

Protocol: A Representative Transient Absorption Spectroscopy Experiment

Objective: To measure the rate constant of hydrogen abstraction from N-Methyldiethanolamine (MDEA) by the triplet excited state of this compound in acetonitrile.

Materials & Equipment:

-

Femtosecond or Nanosecond Laser System (e.g., Nd:YAG laser with OPO for tunable pump wavelength).

-

Broadband probe source (e.g., Xenon flash lamp or white-light continuum).

-

Spectrograph and CCD or sCMOS detector.

-

Quartz cuvettes (1 cm path length).

-

This compound (2-BF).

-

N-Methyldiethanolamine (MDEA).

-

Acetonitrile (spectroscopic grade).

-

Nitrogen gas for deoxygenation.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-BF in acetonitrile with an optical density of ~0.5 at the pump wavelength (e.g., 355 nm). Prepare a series of MDEA stock solutions of varying concentrations.

-

Deoxygenation: Purge the sample solution in the cuvette with dry nitrogen for 15 minutes. Oxygen is a known quencher of triplet states and must be removed to prevent interference.

-

Setup TAS System:

-

Align the pump beam (e.g., 355 nm) to excite the sample.

-

Align the broadband probe beam to pass through the same sample volume.

-

Set the initial pump-probe delay time to zero.

-

-

Data Acquisition (Triplet Lifetime):

-

Acquire a baseline spectrum of the probe light through the unexcited sample.

-

Acquire transient absorption spectra at various delay times (e.g., 0 ns to 5 µs) for the 2-BF solution without MDEA.

-

Identify the characteristic absorption peak of the triplet state 2-BF(T₁) and plot its decay over time to determine its intrinsic lifetime.

-

-

Data Acquisition (Quenching Study):

-

Add a known concentration of MDEA to the cuvette and repeat the data acquisition (Step 4).

-

Observe the accelerated decay of the 2-BF(T₁) signal.

-

Repeat this for several different MDEA concentrations.

-

-

Data Analysis:

-

For each MDEA concentration, determine the observed decay rate constant (k_obs) of the triplet state.

-

Plot k_obs versus the MDEA concentration.

-

The data should fit the Stern-Volmer equation: k_obs = k₀ + k_q[MDEA], where k₀ is the intrinsic decay rate and k_q is the bimolecular quenching (hydrogen abstraction) rate constant.

-

The slope of the resulting line is the rate constant k_q, providing a quantitative measure of the hydrogen abstraction efficiency.

-

Workflow Diagram: Transient Absorption Spectroscopy

Caption: Experimental workflow for a transient absorption spectroscopy study.

Conclusion

This compound operates as a classic Type II photoinitiator, leveraging a well-defined photochemical mechanism analogous to benzophenone. Its efficacy is rooted in the efficient formation of a reactive triplet state upon UV irradiation, which subsequently abstracts a hydrogen atom from a suitable co-initiator. This bimolecular interaction is the rate-limiting step and results in the generation of an aminoalkyl radical that drives the polymerization process. A thorough understanding of this mechanism, validated through advanced experimental techniques like transient absorption spectroscopy, is paramount for the rational design of efficient photocurable formulations in diverse scientific and industrial applications.

References

-

Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. [Link]

-

Soykan, C., & Öztoprak, Z. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. [Link]

-

ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. [Link]

-

MINSKS. (2022). Brief description of hydrogen-capturing photoinitiators and their two main categories. [Link]

- Google Patents. (n.d.).

-

Wang, Z., & Zhang, L. (2019). Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration. PMC. [Link]

-

Wang, Y., et al. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. [Link]

-

van Grondelle, R., & Novoderezhkin, V. I. (2006). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC. [Link]

-

Wang, C., et al. (2008). Two-Photon Absorption and Optical Limiting Properties of a New 9-Branched Fluorene Derivative. [Link]

-

Tan, T., et al. (2023). Kinetics and general reaction rule for hydrogen atom abstraction reactions from C4–C10 alcohols by a hydroxyl radical. RSC Publishing. [Link]

-

Xu, Y., et al. (2022). D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. MDPI. [Link]

-

Belfield, K. D., et al. (2007). A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. PubMed Central. [Link]

-

Tan, Y., et al. (2015). Ab Initio Kinetics of Hydrogen Abstraction from Methyl Acetate by Hydrogen, Methyl, Oxygen, Hydroxyl, and Hydroperoxy Radicals. The Journal of Physical Chemistry A. [Link]

-

Wu, T., et al. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. [Link]

-

Geneaux, R., et al. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Philosophical Transactions of the Royal Society A. [Link]

-

Dadashi-Silab, S., et al. (2017). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry (RSC Publishing). [Link]

-

Son, M., et al. (2026). Heterogeneity-Resolved Ultrafast Transient Absorption Spectroscopy of Single Supramolecular Light-Harvesting Antennas. bioRxiv. [Link]

-

Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. echemi.com [echemi.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Verification Required - Princeton University Library [oar.princeton.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 12. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 13. mdpi.com [mdpi.com]

- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molar Extinction Coefficient of 2-Benzoylfluoren-9-one: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the molar extinction coefficient (ε) of 2-benzoylfluoren-9-one, a critical parameter for researchers in drug development, materials science, and photochemistry. In the absence of a definitively published value, this document outlines a robust experimental protocol for its determination via UV-Vis spectrophotometry, grounded in the principles of the Beer-Lambert law. We delve into the synthetic pathway for obtaining high-purity this compound, detail a step-by-step experimental workflow for accurate measurement, and discuss the key physicochemical factors influencing its absorptivity. This guide is intended to equip researchers with the necessary theoretical knowledge and practical insights to confidently and accurately characterize this and similar chromophoric molecules.

Introduction to this compound and the Significance of Molar Absorptivity

This compound is a polycyclic aromatic ketone with a chemical structure that suggests significant electronic conjugation and, consequently, strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Its fluorenone core is a well-known chromophore, and the addition of a benzoyl group at the 2-position extends this conjugated system, likely influencing its photophysical properties.

The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a molecule that quantifies how strongly it absorbs light at a specific wavelength. It is a fundamental parameter in any quantitative spectroscopic analysis and is defined by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

An accurate determination of ε is paramount for applications such as:

-

Quantitative analysis: Determining the concentration of this compound in solution.

-

Photochemical studies: Calculating quantum yields and understanding reaction kinetics.

-

Pharmacokinetics: Quantifying drug concentration in biological matrices.

-

Materials science: Characterizing the optical properties of novel materials incorporating this moiety.

Synthesis of High-Purity this compound

A prerequisite for the accurate determination of the molar extinction coefficient is the availability of a high-purity sample of this compound. A plausible and efficient synthetic route is the Friedel-Crafts acylation of fluoren-9-one. This classic electrophilic aromatic substitution reaction is well-suited for introducing an acyl group onto an aromatic ring.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts chemistry.

Materials:

-

Fluoren-9-one

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride to the suspension while stirring.

-

Electrophilic Attack: In a separate flask, dissolve fluoren-9-one in anhydrous dichloromethane. Add this solution dropwise to the stirring suspension of the acylium ion-AlCl₃ complex at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum chloride complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization to yield high-purity this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst (AlCl₃).

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction and prevent unwanted side reactions.

-

Acidic Work-up: The use of dilute HCl is necessary to break down the aluminum chloride-ketone complex formed during the reaction.

Experimental Determination of the Molar Extinction Coefficient

The following is a detailed protocol for determining the molar extinction coefficient of this compound using a UV-Vis spectrophotometer.

Materials and Instrumentation

-

High-purity this compound (synthesized and purified as described above)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice of solvent is critical and should be one in which the analyte is highly soluble and that does not absorb in the same region as the analyte.

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Workflow for Molar Extinction Coefficient Determination.

Step-by-Step Protocol

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of pure this compound (e.g., 10 mg).

-

Quantitatively transfer the weighed solid to a volumetric flask (e.g., 100 mL).

-

Dissolve the solid in the chosen spectroscopic grade solvent and fill the flask to the mark.

-

Calculate the exact molar concentration of this stock solution. The molecular weight of this compound (C₂₀H₁₂O₂) is approximately 284.31 g/mol .

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of at least five dilutions in volumetric flasks.

-

The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

-

-

Spectrophotometric Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a wavelength range appropriate for aromatic ketones (e.g., 200-500 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Measure the absorbance spectrum of the most dilute solution to identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this fixed λmax.

-

Measure the absorbance of each of the prepared dilutions, starting from the most dilute and rinsing the cuvette with the next solution to be measured.

-

-

Data Analysis:

-

Create a plot of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin. A high coefficient of determination (R² > 0.99) indicates good linearity.

-

According to the Beer-Lambert law (A = εcl), the slope of the line is equal to εl.

-

Since the path length (l) is 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

Factors Influencing the Molar Extinction Coefficient

The measured molar extinction coefficient is not an absolute constant and can be influenced by several environmental factors. It is crucial to report these conditions alongside the determined value.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the electronic transitions of the molecule, leading to changes in both λmax and ε. This phenomenon is known as solvatochromism.

-

pH: If the molecule has acidic or basic functional groups, changes in pH can alter its protonation state and, consequently, its electronic structure and UV-Vis spectrum.

-

Temperature: While generally less pronounced than solvent or pH effects, temperature can influence the vibrational and rotational energy levels of the molecule, potentially causing slight changes in the absorption spectrum.

-

Instrumental Parameters: The spectral bandwidth of the spectrophotometer can affect the measured absorbance. It is important to use a high-quality instrument with a narrow spectral bandwidth for accurate measurements.

Interpretation of the UV-Vis Spectrum of this compound

The UV-Vis spectrum of this compound is expected to be complex, arising from various electronic transitions within the conjugated system.

-

π → π* Transitions: These are typically strong absorptions (high ε values) and are expected to occur at shorter wavelengths (in the UV region). The extended conjugation of the fluorenone and benzoyl moieties will likely result in multiple π → π* bands.

-

n → π* Transitions: The carbonyl groups in this compound have non-bonding electrons (n electrons). Transitions of these electrons to anti-bonding π* orbitals (n → π) are also possible. These transitions are generally much weaker (low ε values) and occur at longer wavelengths compared to π → π transitions. They may appear as a shoulder on a stronger absorption band or as a weak, broad peak in the near-UV or visible region.

Conclusion

References

Due to the absence of a specific literature value for the molar extinction coefficient of this compound, the references below provide foundational knowledge and general procedures relevant to the content of this guide.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc.Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. (Provides the historical basis for the proposed synthesis).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A standard textbook covering the theory and practice of UV-Vis spectroscopy).

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Provides in-depth information on spectrophotometers and analytical techniques).

-

Organic Syntheses. (An annual publication of detailed and checked procedures for the synthesis of organic compounds. A valuable resource for general synthetic methods). [Link]

-

IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). (Compiled by A. D. McNaught and A. Wilkinson). Blackwell Scientific Publications. [Link] (For definitions of chemical terms).

Technical Guide: 2-Benzoylfluoren-9-one (CAS 16275-68-6)

The following technical guide is a high-level operational document designed for research scientists and process engineers. It synthesizes available chemical data with structural-activity relationship (SAR) analysis where specific experimental data is proprietary or limited.